(R)-5-羟甲基托特罗定甲酸盐

描述

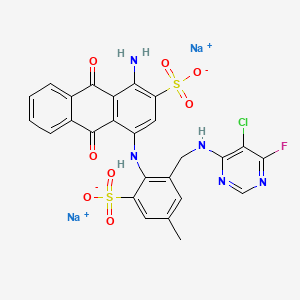

“®-5-Hydroxymethyl Tolterodine Formate” is a derivative of Tolterodine . Tolterodine is a potent muscarinic receptor antagonist used in the treatment of overactive urinary bladder (OAB) syndrome . It is chiral and is currently marketed as the l-tartrate salt of the ®-enantiomer .

Synthesis Analysis

The synthesis of the pharmaceutical ®-tolterodine is reported using lithiation/borylation-protodeboronation of a homoallyl carbamate as the key step . This step was tested with two permutations: an electron-neutral aryl Li-carbamate reacting with an electron-rich boronic ester and an electron-rich aryl Li-carbamate reacting with an electron-neutral boronic ester .Molecular Structure Analysis

Tolterodine contains a single chirality center and may therefore exist as two different enantiomers . The absolute configuration (AC) of Tolterodine has been established by X-ray diffractometry . A thorough ECD/VCD study of Tolterodine in different solvents and at variable temperatures was performed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ®-tolterodine have been described in detail . The key reaction involves the use of lithiation/borylation-protodeboronation methodology .科学研究应用

色谱分析和定量

一项研究开发并验证了一种灵敏的 LC-MS-MS 方法,用于分离和定量人血浆中的托特罗定及其代谢物 5-羟甲基托特罗定。该方法对于人类的药代动力学研究和生物等效性评估至关重要 (Yadav 等,2010)。

药代动力学研究

另一项研究提出了一种使用串联质谱的高效液相色谱方法,用于定量人血浆中的托特罗定及其主要代谢物,包括 5-羟甲基托特罗定。该方法应用于药代动力学研究,突出了其在了解该药物在人体中的行为方面的重要性 (Kim 等,2017)。

电化学行为分析

一项专注于 5-羟甲基托特罗定的电化学行为的研究使用了循环和差分脉冲伏安法。这项研究对于了解该化合物的电氧化过程非常重要,这对于开发分析方法和了解其稳定性至关重要 (Kučerová 等,2016)。

作为前药的开发

一项综述重点介绍了非索特罗定作为 5-羟甲基托特罗定的前药的设计和开发。这项研究对于药物开发至关重要,它提供了优化活性代谢物递送和疗效以治疗膀胱过度活动症的见解 (Malhotra 等,2009)。

离子转移伏安法检测

一项研究在极化的室温离子液体膜上使用离子转移伏安法评估和测定水溶液和尿液中的托特罗定、非索特罗定及其代谢物 5-羟甲基托特罗定。这项研究有助于开发用于检测这些化合物的灵敏分析技术 (Langmaier 等,2019)。

作用机制

Target of Action

®-5-Hydroxymethyl Tolterodine Formate, also known as Tolterodine, is a potent muscarinic receptor antagonist . The primary target of this compound is the muscarinic receptor, which plays a crucial role in the nervous system, particularly in the contraction and relaxation of smooth muscles .

Mode of Action

Tolterodine interacts with its target, the muscarinic receptor, by binding to it and blocking its action. This antagonistic effect prevents the activation of the receptor by acetylcholine, a neurotransmitter. As a result, it inhibits involuntary muscle contractions in the bladder, thereby reducing the symptoms of overactive bladder syndrome .

Biochemical Pathways

By blocking these receptors, Tolterodine can alter these processes, leading to a reduction in symptoms such as urinary frequency and urgency .

Pharmacokinetics

The pharmacokinetics of Tolterodine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Tolterodine is almost completely absorbed, with peak serum concentrations observed within 1 hour post-dose . It is extensively metabolized, with different metabolic profiles observed in different species . The elimination of Tolterodine from the serum is rapid, with a half-life of less than 2 hours in all species . The compound’s bioavailability varies between species, ranging from 2-20% in rodents to 58-63% in dogs .

Result of Action

The primary result of Tolterodine’s action is the alleviation of symptoms associated with overactive bladder syndrome. This includes a reduction in urinary frequency, urgency, and incontinence . In a systematic review and meta-analysis, Tolterodine demonstrated significantly better improvement in body pain, general health, urinary symptoms, and work performance among patients after ureteral stent placement compared to α-adrenergic receptor blockers .

安全和危害

属性

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSFRJSZLSBBRR-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Hydroxymethyl Tolterodine Formate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)

![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)